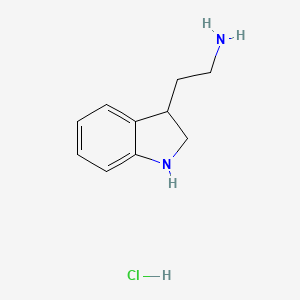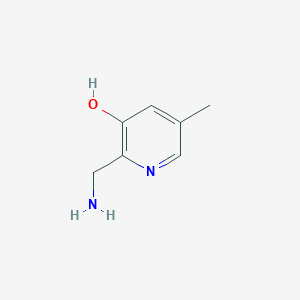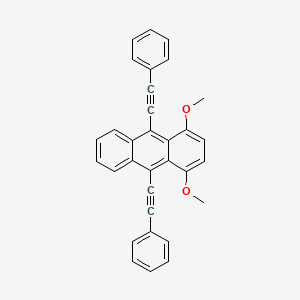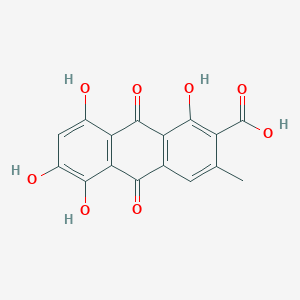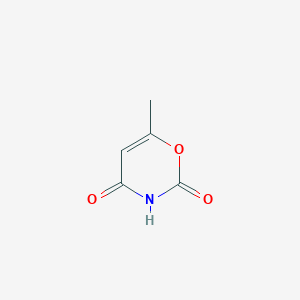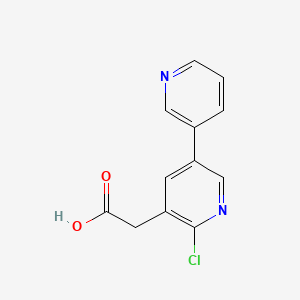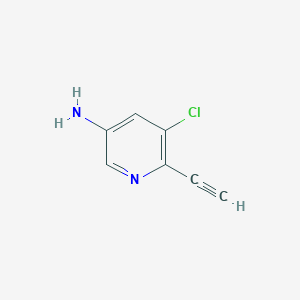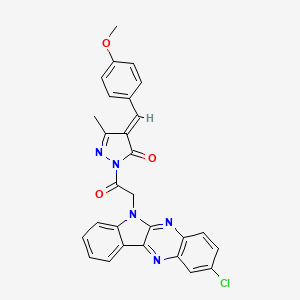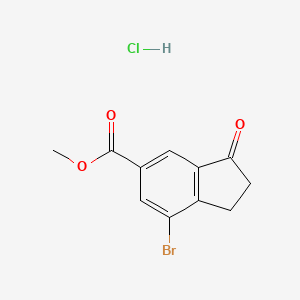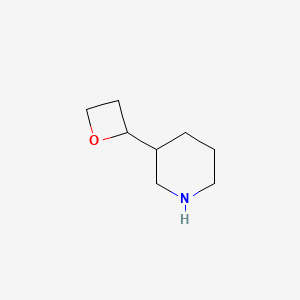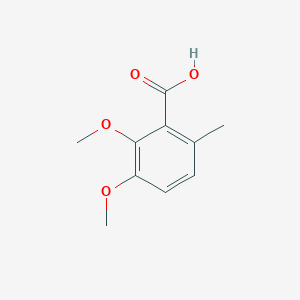
2,3-Dimethoxy-6-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-6-methylbenzoic acid: is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-methylbenzoic acid typically involves the methoxylation of a suitable precursor, such as 2,3-dimethoxytoluene. One common method includes the oxidation of 2,3-dimethoxytoluene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction proceeds as follows:
[ \text{2,3-Dimethoxytoluene} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethoxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Dimethoxy-6-methylbenzoic acid is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its methoxy and methyl groups make it a versatile building block for complex molecule synthesis .
Biology and Medicine: The compound has shown potential in biological studies due to its antioxidant and antibacterial properties. It is used in the development of new drugs and therapeutic agents targeting oxidative stress and bacterial infections .
Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and other specialty chemicals. Its unique chemical structure allows for the creation of materials with specific properties and functions .
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-6-methylbenzoic acid in biological systems involves its interaction with cellular components, leading to antioxidant and antibacterial effects. The methoxy groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress. Additionally, the compound can disrupt bacterial cell walls, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethoxy-6-methylbenzoic acid
- 2,3,4,5-Tetramethoxy-6-methylbenzoic acid
- 2,3-Dimethoxybenzoic acid
Comparison: 2,3-Dimethoxy-6-methylbenzoic acid is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and biological activity. Compared to 2,4-Dimethoxy-6-methylbenzoic acid, the 2,3-dimethoxy configuration provides different steric and electronic effects, leading to variations in chemical behavior and applications .
Eigenschaften
CAS-Nummer |
5653-57-6 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2,3-dimethoxy-6-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6-4-5-7(13-2)9(14-3)8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
InChI-Schlüssel |
SHLREVJOFPNLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)


